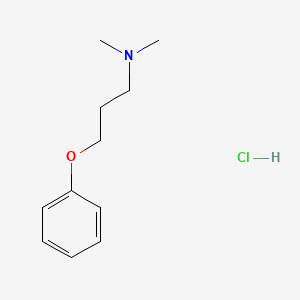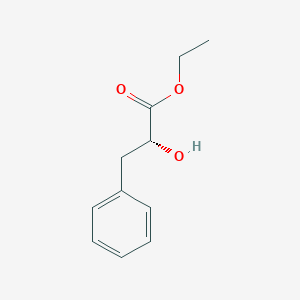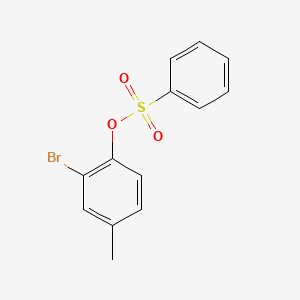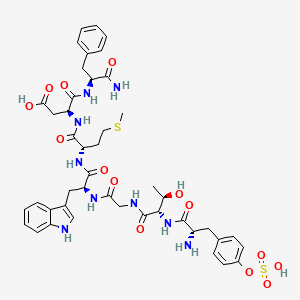
1,2-Dimethyl-3-carbomethoxycyclopropene
Overview
Description
1,2-Dimethyl-3-carbomethoxycyclopropene is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 . This compound is a cyclopropene derivative, characterized by the presence of two methyl groups and a carbomethoxy group attached to the cyclopropene ring. Cyclopropenes are known for their strained ring structure, which imparts unique reactivity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-carbomethoxycyclopropene can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dicarbomethoxy-3,4-diphenylcyclopentadienone with this compound, yielding the corresponding cycloheptatriene . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of cyclopropene derivatives generally involves similar reaction conditions and catalysts as those used in laboratory-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-carbomethoxycyclopropene undergoes various types of chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with dienes to form cycloheptatrienes.
Substitution Reactions: The methyl and carbomethoxy groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out in solvents like dichloromethane at room temperature.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used, with reaction conditions varying depending on the desired substitution.
Major Products
Cycloheptatrienes: Formed through Diels-Alder reactions with dienes.
Substituted Cyclopropenes: Formed through substitution reactions on the methyl and carbomethoxy groups.
Scientific Research Applications
1,2-Dimethyl-3-carbomethoxycyclopropene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which 1,2-dimethyl-3-carbomethoxycyclopropene exerts its effects is primarily through its strained ring structure, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, such as Diels-Alder reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopropene: Lacks the carbomethoxy group, making it less reactive in certain reactions.
3-Carbomethoxycyclopropene: Lacks the methyl groups, affecting its reactivity and stability.
Cyclopropene: The parent compound, which is less reactive due to the absence of substituents.
Uniqueness
1,2-Dimethyl-3-carbomethoxycyclopropene is unique due to the presence of both methyl and carbomethoxy groups, which enhance its reactivity and make it a valuable reagent in organic synthesis. Its strained ring structure further contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2,3-dimethylcycloprop-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRSONWVHPZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175105 | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-00-8 | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


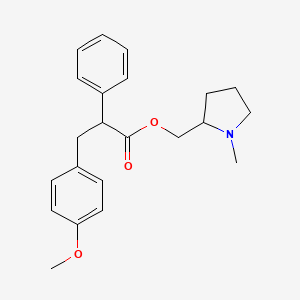
![1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)](/img/structure/B3368303.png)
![9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B3368311.png)
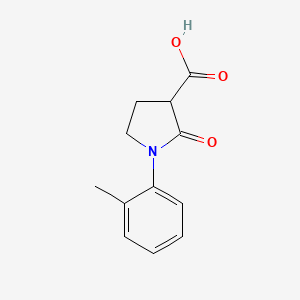

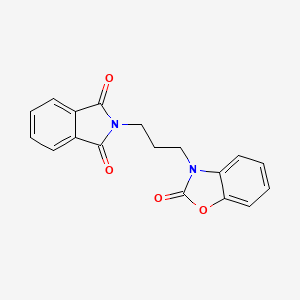
![[3-(3-Aminophenyl)phenyl]methanol](/img/structure/B3368337.png)
